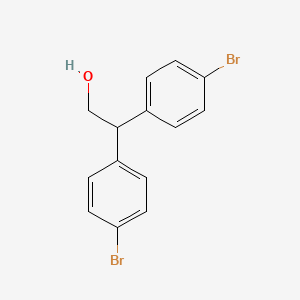
7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of a fluorine atom and a methyl group in this compound makes it unique and potentially useful in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives that have the desired substituents.
Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions.
Methylation: The methyl group can be introduced using methylating agents like methyl iodide or dimethyl sulfate.
Cyclization: The final step involves cyclization to form the dihydronaphthalenone structure, which can be achieved using acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols, halides.
科学的研究の応用
Chemistry
In chemistry, 7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
The compound may have potential applications in biological research, particularly in studying the effects of fluorinated compounds on biological systems. Fluorine atoms can influence the biological activity and metabolic stability of compounds.
Medicine
In medicine, fluorinated compounds are often used in drug design due to their ability to enhance the pharmacokinetic properties of drugs. This compound may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry
Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, the fluorine atom can interact with enzymes and receptors, altering their activity. The compound’s structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.
類似化合物との比較
Similar Compounds
7-chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a chlorine atom instead of fluorine.
7-bromo-5-methyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a bromine atom instead of fluorine.
7-iodo-5-methyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 7-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one imparts unique properties such as increased metabolic stability and altered electronic characteristics
特性
分子式 |
C11H11FO |
|---|---|
分子量 |
178.20 g/mol |
IUPAC名 |
7-fluoro-5-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11FO/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6H,2-4H2,1H3 |
InChIキー |
UPPQBXSFXYIUEO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1CCCC2=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


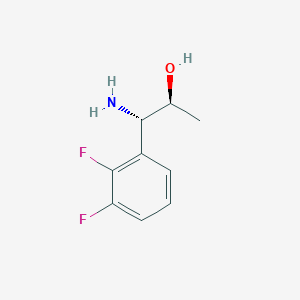
![(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B13054537.png)

![2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B13054545.png)
![methyl 3-[[(E)-3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate](/img/structure/B13054550.png)
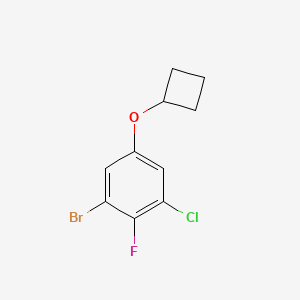
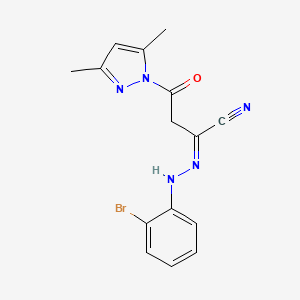
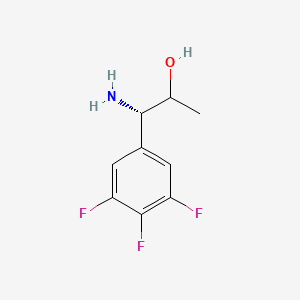
![6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran]](/img/structure/B13054578.png)
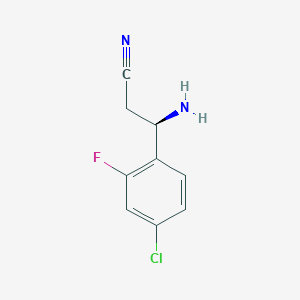
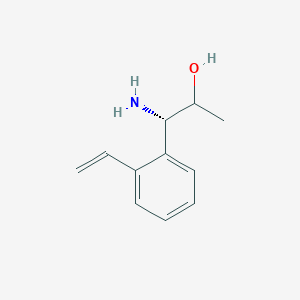
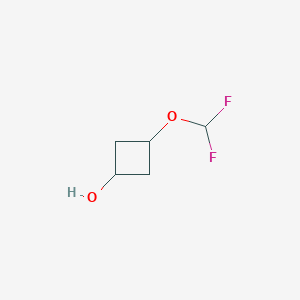
![Spiro[3.4]octan-5-amine hydrochloride](/img/structure/B13054597.png)
